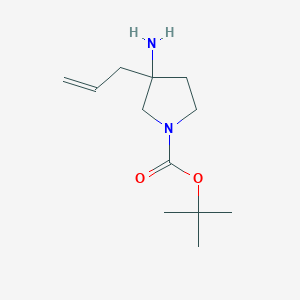
4-ethyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reaction: : Sulfonylation of 1,2,3,4-tetrahydroisoquinoline with benzenesulfonyl chloride in the presence of a base such as triethylamine.
N-alkylation
Reaction: : N-alkylation with ethyl bromide under basic conditions to introduce the ethyl group.
Benzamide Formation
Reaction: : Amidation with benzoyl chloride in the presence of a base to form the benzamide derivative.
Industrial Production Methods
While specific industrial processes are proprietary, they generally scale up laboratory methods with optimizations for cost, yield, and safety. Techniques such as continuous flow chemistry may be employed to enhance efficiency and consistency in large-scale production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multi-step reactions starting from readily available precursors.
Formation of 1,2,3,4-tetrahydroisoquinoline
Starting material: : Phenylethylamine.
Reaction: : Cyclization using a dehydrating agent like polyphosphoric acid to form 1,2,3,4-tetrahydroisoquinoline.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The tetrahydroisoquinoline core can undergo oxidation to form isoquinoline derivatives.
Reduction: : Reduction reactions may target the sulfonyl group, potentially converting it into a sulfide.
Substitution: : The benzamide and sulfonyl groups can participate in various electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Use of reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: : Utilization of reagents such as halides, amines, or alcohols under conditions conducive to nucleophilic or electrophilic substitution.
Major Products Formed
The primary products vary based on the reaction type, but may include:
Oxidation: : Isoquinoline derivatives.
Reduction: : Sulfide analogs.
Substitution: : Various substituted tetrahydroisoquinoline and benzamide derivatives.
Scientific Research Applications
Chemistry
The compound's unique structure makes it a candidate for studies in synthetic organic chemistry, including reaction mechanisms and new synthetic methodologies.
Biology
In biological contexts, it may serve as a probe or ligand for studying the activity of enzymes or receptors that interact with isoquinoline or benzamide derivatives.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery, particularly targeting neurological or cancer-related pathways.
Industry
Its chemical properties could find applications in materials science, such as the development of novel polymers or coatings.
Mechanism of Action
Molecular Targets and Pathways
While specific biological targets depend on its structure-activity relationship studies, potential pathways might include:
Enzyme Inhibition: : Inhibition of enzymes that interact with the benzamide or sulfonyl groups.
Receptor Binding: : Affinity for receptors within the central nervous system, impacting neurotransmission.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline
N-phenylsulfonyl derivatives
Benzamide derivatives
Unique Aspects
4-ethyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide stands out due to its combined structural features, potentially offering distinct chemical reactivity and biological activities compared to its simpler analogs.
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-ethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-2-18-8-10-20(11-9-18)24(27)25-22-13-12-19-14-15-26(17-21(19)16-22)30(28,29)23-6-4-3-5-7-23/h3-13,16H,2,14-15,17H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQWKHBBPHIGET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2984542.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiazole-5-carboxamide](/img/structure/B2984543.png)

![N-{[(4-chlorophenyl)carbamoyl]amino}-2-(1H-indol-3-yl)acetamide](/img/structure/B2984545.png)

![3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B2984549.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2984550.png)

![3-(3,5-dimethylphenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2984552.png)
![2-amino-3-(3-nitrobenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2984554.png)


![(E)-3-benzyl-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2984560.png)
![[2-(Methylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2984561.png)
